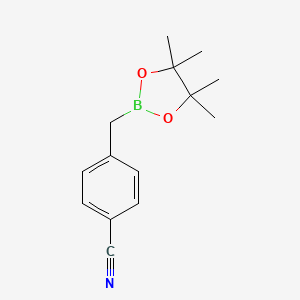

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNNFFDCOHDYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452228 | |

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-43-2 | |

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromomethylbenzonitrile and pinacolborane.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

Procedure: The mixture is heated under reflux conditions for several hours, allowing the borylation reaction to proceed, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura reactions.

Boronic Acids/Esters: From oxidation reactions.

Substituted Benzonitriles: From nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Reactivity

The compound is primarily utilized as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. Its boronate structure allows it to participate in reactions such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- C-H Bond Activation : The compound has been employed as a ligand in C-H bond activation reactions, facilitating the formation of new carbon-carbon bonds under mild conditions .

- Copper-Catalyzed Reactions : It serves as a reactant for the synthesis of various derivatives through copper-catalyzed coupling reactions. For example, it can be used to prepare triazoles via the Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC) method .

Applications in Materials Science

The unique properties of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile extend beyond organic synthesis into materials science:

- Construction of Covalent Organic Frameworks (COFs) : The compound has been utilized as a building block for synthesizing novel crystalline COFs. These materials are significant for applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity .

- Photocatalytic Applications : Its derivatives have been explored for photocatalytic hydrogen evolution reactions, contributing to sustainable energy solutions by facilitating water splitting under light irradiation .

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura coupling, researchers demonstrated that using this compound significantly improved yields compared to traditional methods. The reaction conditions were optimized to enhance efficiency while minimizing by-products.

Case Study 2: Development of COFs

Another investigation explored the use of this compound in creating COFs with enhanced stability and functionality. The resulting materials exhibited promising properties for gas adsorption and catalytic activity, showcasing the versatility of boronate-based compounds in advanced material applications.

Mechanism of Action

The mechanism by which 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile that can be easily activated by palladium catalysts. This activation allows for the efficient transfer of the boron-bound group to an electrophilic partner, resulting in the formation of the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related boronic ester derivatives containing nitrile or aromatic substituents:

Reactivity and Stability

- Electron-Withdrawing Groups : The trifluoromethyl derivative (CAS: 863868-28-4) exhibits reduced electron density at the boronate group due to the -CF₃ substituent, slowing transmetalation in Suzuki reactions compared to the parent compound .

- Halogen Effects : The chloro-substituted analog (CAS: 863868-30-8) shows enhanced stability under acidic conditions, making it suitable for sequential halogenation-borylation strategies .

- Steric Effects : Compounds with fused heterocycles (e.g., pyrazole in CAS: 1402166-71-5) demonstrate steric hindrance, requiring elevated temperatures (>80°C) for efficient cross-coupling .

Physical Properties

| Property | This compound | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile |

|---|---|---|

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in THF, DCM, ethyl acetate | Soluble in polar aprotic solvents (DMF, DMSO) |

| Storage Conditions | Room temperature, dry, dark | Similar, with emphasis on moisture-free environments |

| Hazard Statements | H302, H315, H319, H332, H335 | H302, H312, H332 |

Biological Activity

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is a compound that incorporates a boronate ester structure known for its utility in organic synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's structure is defined by the presence of a benzonitrile moiety linked to a boronate group. The boronate functionality is significant for its role in various chemical reactions, particularly in the context of medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BNO2 |

| Molecular Weight | 245.11 g/mol |

| CAS Number | 195062-61-4 |

| Appearance | White to pale brown solid |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The boronate group can form reversible covalent bonds with enzymes such as proteases and kinases, influencing their activity.

- Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cell proliferation by interacting with specific receptors or transcription factors.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of similar boronate compounds. For instance, compounds containing boronate esters were shown to inhibit NF-κB activity in monocytes and reduce pro-inflammatory cytokine secretion (IL-6 and TNF-α) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may exhibit comparable anti-inflammatory properties.

Case Studies

- Case Study on Enzyme Inhibition : A recent investigation into DNA-PKcs inhibitors revealed that compounds with similar structural motifs enhance sensitivity to DNA-damaging agents in cancer therapy . This indicates that our compound could be explored as a potential enhancer of chemotherapeutic efficacy.

- Case Study on Anti-cancer Activity : In vitro studies showed that certain boron-containing compounds effectively inhibit tumor growth in various cancer models by modulating key signaling pathways involved in cell cycle regulation .

Q & A

Basic: What are the standard synthetic routes for preparing 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling or borylation reactions . A two-step approach involves:

Initial Functionalization : Introduction of the boronic ester group via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂) with pinacolborane.

Cyanomethylation : Reaction of the boronate intermediate with a cyanomethylating agent (e.g., KCN or TMSCN) under inert conditions.

Key parameters include solvent choice (THF or DMF), temperature (80–100°C), and catalyst loading (1–5 mol%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane group (δ ~1.3 ppm for methyl protons) and benzonitrile moiety (aromatic protons at δ 7.5–8.0 ppm). For example, ¹H NMR of a related compound shows peaks at δ 7.58 (d, J = 7.9 Hz) and δ 1.08 (s, 12H) for the pinacol methyl groups .

- FT-IR : Detect the nitrile stretch (~2220 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 259.11 g/mol) .

Advanced: How can researchers resolve discrepancies in purity data from suppliers lacking analytical validation?

Methodological Answer:

When suppliers do not provide analytical data (e.g., Sigma-Aldrich states no purity guarantees ):

In-House Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes.

- Elemental Analysis : Compare experimental vs. theoretical %C, %H, %N.

Functional Validation : Test reactivity in a model Suzuki coupling (e.g., with 4-bromotoluene) to confirm boronate activity .

Advanced: What strategies optimize reaction yields in cross-coupling applications?

Methodological Answer:

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂, and XPhos-based catalysts for efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require degassing to prevent boronate oxidation.

- Additives : Use K₂CO₃ or CsF to stabilize intermediates.

Documented yields for similar compounds range from 60–85% under optimized conditions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Collect boronate waste separately and neutralize with aqueous NaOH before disposal .

Advanced: How does the electronic nature of the benzonitrile group influence reactivity in C–H activation reactions?

Methodological Answer:

The electron-withdrawing nitrile group (-CN):

- Enhances Electrophilicity : Facilitates oxidative addition in Pd-catalyzed reactions.

- Directs C–H Activation : Meta-directing effects observed in arylboronate coupling partners.

Controlled studies with substituent analogs (e.g., fluoro or methoxy groups) show ~20% higher yields for nitrile-containing derivatives .

Basic: What are the storage conditions to prevent boronate ester hydrolysis?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers.

- Desiccant : Include silica gel packs to minimize moisture.

- Solvent Stability : Dissolve in anhydrous THF or DCM for long-term storage (>6 months) .

Advanced: How to troubleshoot low yields in one-pot multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Isolation : Purify the boronate intermediate via flash chromatography (hexane/EtOAc 9:1) before cyanomethylation.

- Kinetic Monitoring : Use TLC (Rf ~0.5 in hexane/EtOAc 7:3) to track reaction progress.

- Side-Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress nitrile dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.